molecular formula C23H23NO3S B4798984 N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

Cat. No.: B4798984
M. Wt: 393.5 g/mol
InChI Key: XKXFCOXSLRWQCJ-UHFFFAOYSA-N
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Description

N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H17NO3S This compound is characterized by the presence of a biphenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This process uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The biphenyl and methoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to the combination of its biphenyl, methoxy, and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[2-(2-phenylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-26-22-16-18(28-2)12-13-20(22)23(25)24-14-15-27-21-11-7-6-10-19(21)17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXFCOXSLRWQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
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N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
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N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
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N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Reactant of Route 5
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N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Reactant of Route 6
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N-(2-{[1,1'-BIPHENYL]-2-YLOXY}ETHYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

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